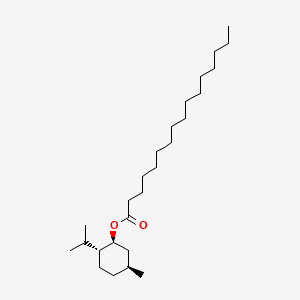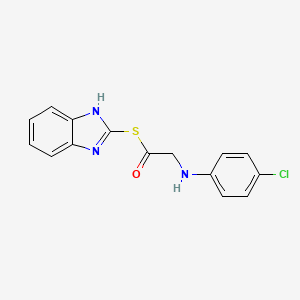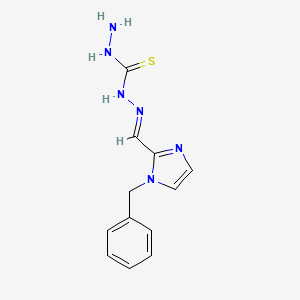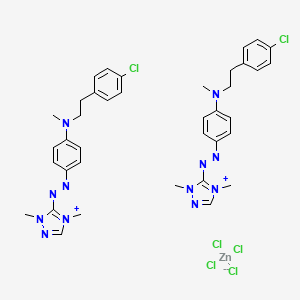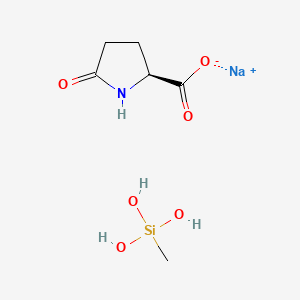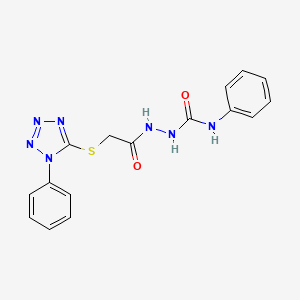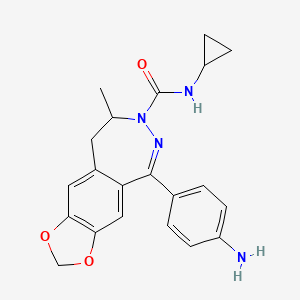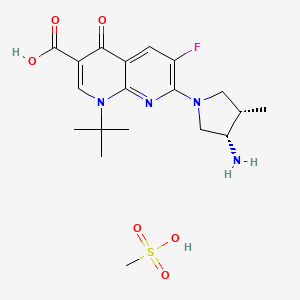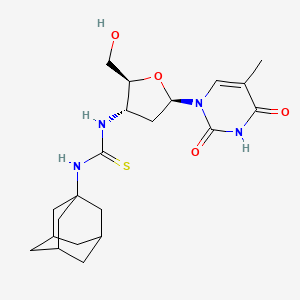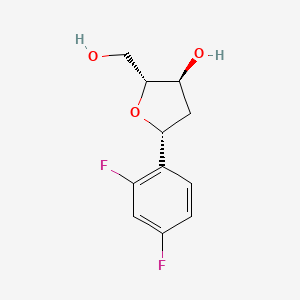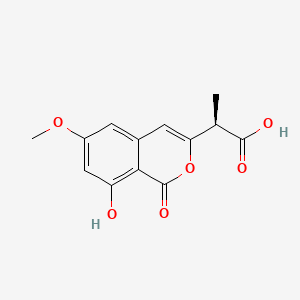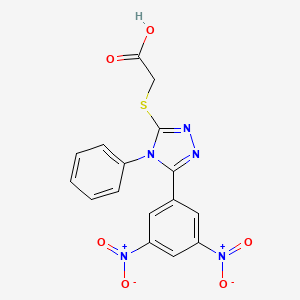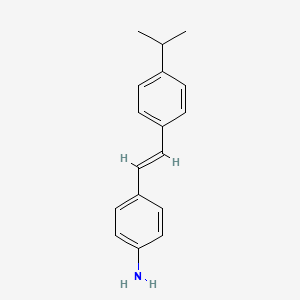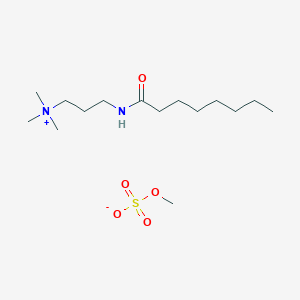
A2Q5BR8Ldf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octanoylaminopropyltrimethylammonium methylsulfate, identified by the unique ingredient identifier A2Q5BR8Ldf, is a chemical compound with the molecular formula C14H31N2O.CH3O4S. It is a quaternary ammonium compound that has applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-octanoylaminopropyltrimethylammonium methylsulfate involves the reaction of octanoyl chloride with 3-aminopropyltrimethylammonium chloride in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with methylsulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Octanoylaminopropyltrimethylammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-Octanoylaminopropyltrimethylammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and ion channels due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents
Mécanisme D'action
The mechanism of action of 3-octanoylaminopropyltrimethylammonium methylsulfate involves its interaction with cell membranes and ion channels. The quaternary ammonium group interacts with the negatively charged components of cell membranes, altering their permeability and function. This interaction can lead to changes in ion transport and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neostigmine methylsulfate: Another quaternary ammonium compound used in medicine.
Amezinium methylsulfate: A sympathomimetic drug with similar structural features.
Menthol: Though structurally different, it shares some functional similarities in terms of membrane interaction
Uniqueness
3-Octanoylaminopropyltrimethylammonium methylsulfate is unique due to its specific combination of an octanoyl group and a quaternary ammonium structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and ion channels makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
239077-23-7 |
|---|---|
Formule moléculaire |
C15H34N2O5S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl sulfate;trimethyl-[3-(octanoylamino)propyl]azanium |
InChI |
InChI=1S/C14H30N2O.CH4O4S/c1-5-6-7-8-9-11-14(17)15-12-10-13-16(2,3)4;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4) |
Clé InChI |
OOVLMVDPYXLJJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


